2-(2,5-Dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(2,5-Dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a 2,5-dichlorothiophene carboxamido group and a carboxamide moiety. Its synthesis typically involves multi-step reactions, including amidation and cyclization processes, to achieve the fused thiophene rings and functionalized substituents .
Properties
IUPAC Name |
2-[(2,5-dichlorothiophene-3-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2S2/c1-6-2-3-7-9(4-6)22-15(11(7)13(18)20)19-14(21)8-5-10(16)23-12(8)17/h5-6H,2-4H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBFTLCWJNIYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-Dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a member of a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₈Cl₂N₂O₃S
- Molecular Weight : 315.82 g/mol
- CAS Number : 1365963-69-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds in this class often exhibit antiproliferative effects against various cancer cell lines by disrupting microtubule dynamics and inducing apoptosis.
Anticancer Activity
-
Cell Line Studies : The compound has demonstrated significant antiproliferative effects against several cancer cell lines:
- MCF-7 (breast adenocarcinoma)
- NCI-H460 (non-small cell lung cancer)
- SF-268 (CNS cancer)
-
Mechanisms of Action :
- Inhibition of tubulin polymerization.
- Induction of apoptosis through mitochondrial pathways.
- Modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
Research has indicated that related thiophene derivatives possess moderate to high antibacterial and antifungal activities. The compound was tested against various bacterial strains, showing promising results comparable to standard antibiotics like Ampicillin .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 | <0.5 | |
| Antiproliferative | NCI-H460 | <0.5 | |
| Antiproliferative | SF-268 | <0.5 | |
| Antibacterial | Staphylococcus aureus | 10 | |
| Antifungal | Candida albicans | 15 |
Case Studies
- Case Study on Anticancer Effects : A study evaluated the effects of various thiophene derivatives on MCF-7 and NCI-H460 cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity, leading to further investigations into their potential as chemotherapeutic agents .
- Antimicrobial Efficacy Study : A series of synthesized thiophene derivatives were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had inhibition zones comparable to established antibiotics, suggesting their potential use in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several tetrahydrobenzo[b]thiophene derivatives, differing primarily in substituent groups, which critically influence physicochemical and biological properties. Below is a detailed comparison:
Substituent Analysis and Electronic Effects
- 2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 6124-88-5) : The 3,5-dimethoxybenzamido substituent provides electron-donating methoxy groups, increasing electron density on the aromatic ring. This may enhance solubility in polar solvents compared to the dichlorothiophene analog .
- Compounds 30–32 () : These derivatives feature carbonitrile (30), carboxamide (31), or carboxylic acid (32) groups. The carboxylic acid in 32 significantly increases polarity, reducing membrane permeability but improving water solubility. In contrast, the dichlorothiophene group in the target compound balances lipophilicity and reactivity .
Physicochemical Properties
Preparation Methods
Gewald Reaction Optimization
Reagents :
- 4-Methylcyclohexanone (6-methyl substitution precursor)
- Cyanoacetamide (nitrile source)
- Morpholine (base catalyst)
- Sulfur
Conditions :
- Solvent: Ethanol
- Temperature: 80°C
- Time: 1–3 hours
Mechanism :
- Knoevenagel condensation between 4-methylcyclohexanone and cyanoacetamide forms an α,β-unsaturated nitrile.
- Sulfur incorporation via nucleophilic attack generates the thiophene ring.
Yield : 70–85% (reported for analogous systems).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Alternative Synthetic Routes
Radical Smiles Rearrangement (Advanced Method)
A recent approach utilizes visible-light-mediated Smiles rearrangement to install the dichlorothiophene group (Figure 3):
- Precursor : 3-Sulfonyloxy-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene.
- Reagents : 2,5-Dichlorothiophene-3-carboxamide, Ru(bpy)₃Cl₂ (photocatalyst).
- Conditions : Blue LED light, DMF, 12 hours.
Comparative Analysis of Methods
| Method | Yield | Complexity | Cost |
|---|---|---|---|
| Gewald + Amide Coupling | 60–75% | Moderate | Low |
| Radical Smiles Rearrangement | 55% | High | High |
Key Observations :
- The Gewald-based route is more scalable and cost-effective for industrial applications.
- Photocatalytic methods offer regioselectivity but require specialized equipment.
Challenges and Solutions
Regioselectivity in Acylation
Q & A
Q. Optimization Strategies :
Basic: Which spectroscopic/chromatographic methods validate structural integrity and purity?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., NH at δ 10–12 ppm, aromatic protons at δ 6–8 ppm) and carbon types (carbonyl carbons at δ 165–175 ppm) .
- IR Spectroscopy : Confirms functional groups (C=O at 1650–1750 cm⁻¹, C≡N at 2200 cm⁻¹) .
- LC-MS/HRMS : Verifies molecular weight (e.g., Compound 31: [M+H]+ = 432.1) and fragmentation patterns .
Critical Note : Cross-validate using two independent techniques (e.g., NMR + HRMS) to resolve ambiguous peaks .
Advanced: How can contradictory bioactivity data (e.g., antibacterial efficacy) be resolved?
Methodological Answer:
Contradictions may arise from structural analogs or purity variations. Systematic approaches include:
Comparative Structural Analysis : Confirm substituent positions (e.g., dichlorothiophene vs. phenyl groups) via X-ray crystallography or NOESY NMR .
Purity Reassessment : Reproduce results using HPLC-purified batches (>99% purity) .
Dose-Response Studies : Test EC₅₀ values across concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
In Silico Modeling : Use molecular docking to assess target binding (e.g., bacterial enzyme active sites) .
Advanced: What experimental frameworks study environmental fate and degradation pathways?
Methodological Answer:
Adopt methodologies from environmental chemistry studies :
- Abiotic Degradation : Expose the compound to UV light, varying pH (3–10), and temperatures (20–50°C). Monitor degradation via LC-MS/MS.
- Biotic Transformation : Use soil/water microcosms with microbial communities. Analyze metabolites (e.g., dechlorinated products) .
- Partitioning Studies : Measure logP values (octanol-water) and soil adsorption coefficients (Kd) to predict environmental mobility.
Advanced: How do electronic effects of substituents (e.g., dichlorothiophene) influence reactivity?
Methodological Answer:
- Computational Analysis : Perform DFT calculations to map electron-withdrawing effects of Cl substituents on reaction intermediates .
- Kinetic Studies : Compare reaction rates of dichloro- vs. non-halogenated analogs (e.g., Compound 30 vs. 31) under identical conditions .
- Spectroscopic Probes : Monitor ¹³C NMR shifts of carbonyl groups to assess electronic perturbation .
Basic: How to ensure reproducibility in synthesis under varying lab conditions?
Methodological Answer:
- Standardized Protocols : Fix anhydride:precursor ratio (1.2:1), solvent volume (7 mL CH₂Cl₂ per 50 mg precursor), and reflux duration (18 hrs) .
- Quality Control :
- Interlab Validation : Share characterized samples (NMR, HRMS) for cross-testing .
Advanced: What strategies elucidate structure-activity relationships (SAR) for the tetrahydrobenzo[b]thiophene core?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., tert-butyl, cyano, carboxamide) and test bioactivity .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
- Crystallographic Data : Resolve X-ray structures of protein-ligand complexes (e.g., bacterial FabH enzyme) to identify binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
